Nitrilotriacetonitrile
Overview
Description
Nitrilotriacetonitrile is an organic compound that consists of a nitrogen atom substituted by three cyano methyl groups . It is a precursor for nitrilotriacetic acid (NTA), a biodegradable complexing agent and building block for detergents .
Synthesis Analysis
The synthesis of nitrilotriacetonitrile is based on the basic building blocks ammonia, formaldehyde, and hydrogen cyanide, which are reacted in acidic aqueous medium in discontinuous or continuous processes . Ammonia is introduced as a gas, in form of hexamethylenetetramine or as ammonium sulfate together with formaldehyde as an aqueous solution at pH values <2 and treated with aqueous prussic acid solution or liquid hydrogen cyanide at temperatures around 100 °C .Molecular Structure Analysis
The Nitrilotriacetonitrile molecule contains a total of 15 bonds. There are 9 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 triple bonds, 1 tertiary amine (aliphatic), and 3 nitriles (aliphatic) .Chemical Reactions Analysis
Nitrilotriacetonitrile can be homopolymerized or copolymerized with iminodiacetonitrile in the melt in the presence of basic catalysts such as sodium methoxide to form dark-colored solid polymers . The hydrogenation of NTAN first converts a cyano group into an imino group which attacks a cyano group (which are adjacent and sterically suitable for forming a six-membered ring) rather than being further hydrogenated to the primary amino group .Physical And Chemical Properties Analysis
Nitrilotriacetonitrile is a colorless and odorless solid which dissolves hardly in water but dissolves well in nitromethane and acetone . Its molecular formula is C6H6N4 and its molar mass is 134.142 g·mol −1 .Scientific Research Applications
Degradation and Environmental Cleanup
Metal−Nitrilotriacetate Complexes Degradation : Nitrilotriacetic acid (NTA) has been studied for its ability to form strong water-soluble complexes with various radionuclides and metal ions. This property is particularly useful in decontaminating nuclear reactors and processing nuclear materials. The degradation of these complexes by certain bacteria is crucial for managing the dispersal of radionuclides in soil and subsurface environments (Bolton et al., 1996).
Adsorption and Biodegradation : The interaction of NTA with soil components, such as gibbsite, influences its degradation by specific bacteria. This aspect is essential in understanding how NTA impacts the mobility and fate of radionuclides in soils and sediments (Bolton & Girvin, 1996).
Biotechnology Applications
Nitrilase Activity : Research has focused on the enzymatic activities related to NTA, particularly in nitrilases, which play a role in processing dinitriles, precursors of high-value cyano acids. These enzymes have varied applications in producing specific chemicals and pharmaceuticals (Veselá et al., 2016).
Protein Nanopatterning : NTA is used in directing proteins at the nanoscale, crucial for biosensing and optoelectronic applications. For instance, it has been employed to pattern proteins onto DNA nanoconstructs (Shen et al., 2009).
Environmental Monitoring and Remediation
Metal Extraction in Soil : NTA’s role in enhancing the extractability of heavy metals from contaminated soil and their uptake by plants like Indian mustard is significant for phytoremediation processes. The efficiency of NTA in solubilizing metals from soil has been noted (Quartacci et al., 2006).
Mobilization of Metals from Sediments : NTA's capacity to mobilize heavy metals from polluted river sediments poses both a challenge and an opportunity for environmental management (Banat et al., 1974).
Safety And Hazards
Nitrilotriacetonitrile is toxic if swallowed and harmful in contact with skin. It may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
2-[bis(cyanomethyl)amino]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-1-4-10(5-2-8)6-3-9/h4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAIDEYQVIJERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N(CC#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Record name | 2,2',2-Nitrilotriacetonitrile | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2,2%27,2%27%27-Nitrilotriacetonitrile | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029285 | |
Record name | 2,2',2''-Nitrilotrisacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029285 | |
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Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
Record name | Acetonitrile, 2,2',2''-nitrilotris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Nitrilotriacetonitrile | |
CAS RN |
7327-60-8 | |
Record name | 2,2′,2′′-Nitrilotris[acetonitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7327-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetonitrile, 2,2',2''-nitrilotris- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrilotriacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93814 | |
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Record name | Acetonitrile, 2,2',2''-nitrilotris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2',2''-Nitrilotrisacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrilotriacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.004 | |
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Record name | 2,2',2''-NITRILOTRISACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86K27312YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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